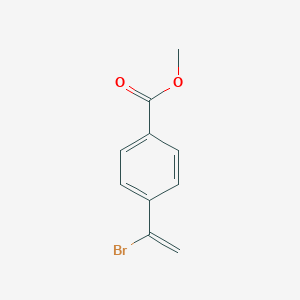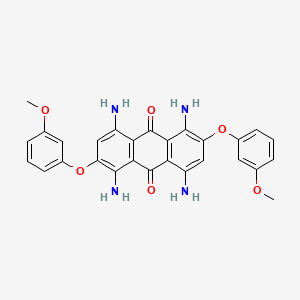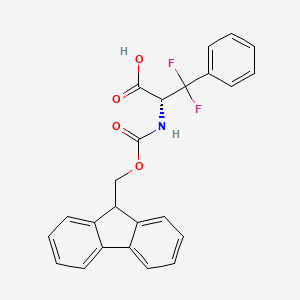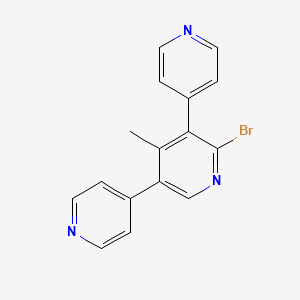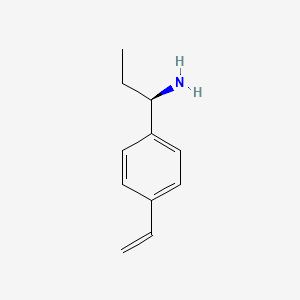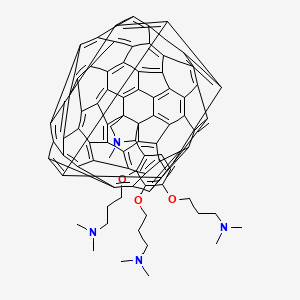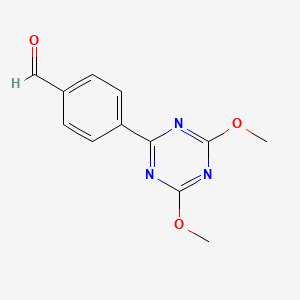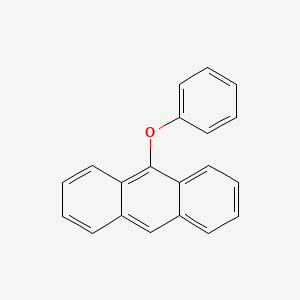
9-Phenoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenoxyanthracene is an organic compound with the molecular formula C20H14O. It is a derivative of anthracene, where a phenoxy group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Phenoxyanthracene can be synthesized through several methods. One common approach involves the reaction of 9-bromoanthracene with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 9-Phenoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-Phenoxyanthracene has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-Phenoxyanthracene involves its interaction with various molecular targets. In photophysical applications, it acts as a chromophore, absorbing light and undergoing electronic transitions. In biological systems, its derivatives may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
9-Phenylanthracene: Similar in structure but with a phenyl group instead of a phenoxy group.
9,10-Diphenylanthracene: Contains two phenyl groups at the 9 and 10 positions.
9,10-Bis(phenylethynyl)anthracene: Features phenylethynyl groups at the 9 and 10 positions.
Uniqueness: 9-Phenoxyanthracene is unique due to the presence of the phenoxy group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
74067-56-4 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-phenoxyanthracene |
InChI |
InChI=1S/C20H14O/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |
InChI Key |
STICXSFPZUNCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


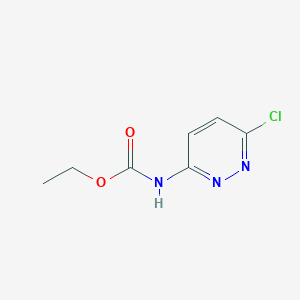
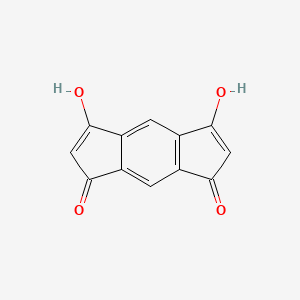
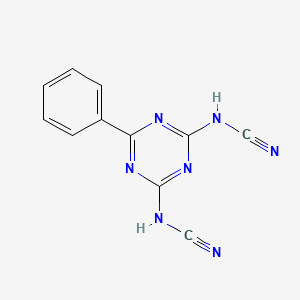
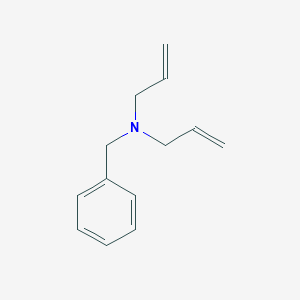
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
